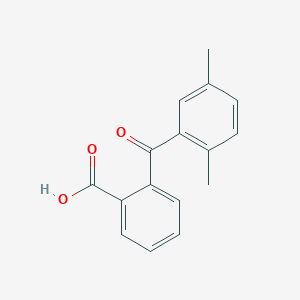

2-(2,5-Dimethylbenzoyl)benzoic acid

Description

The exact mass of the compound 2-(2,5-Dimethylbenzoyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148549. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,5-Dimethylbenzoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dimethylbenzoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h3-9H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQICWAIMLICSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975698 | |

| Record name | 2-(2,5-Dimethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60288-22-4 | |

| Record name | 60288-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-Dimethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-DIMETHYLBENZOYL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,5-Dimethylbenzoyl)benzoic Acid: Molecular Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 2-(2,5-Dimethylbenzoyl)benzoic acid, a significant organic compound with applications in chemical synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, from its fundamental structure to its synthesis and analytical validation.

Introduction and Core Concepts

2-(2,5-Dimethylbenzoyl)benzoic acid (DMBA), also known as 2'-carboxy-2,5-dimethylbenzophenone, is an aromatic organic compound characterized by a benzoic acid moiety substituted with a 2,5-dimethylbenzoyl group.[1] This substitution pattern confers a unique three-dimensional structure and specific chemical properties that are of interest in various fields of chemical research. The presence of both a carboxylic acid group and a ketone functional group makes it a versatile intermediate for the synthesis of more complex molecules.[1] Its structure also suggests potential applications as a photoinitiator in polymer chemistry, where the benzophenone substructure can be photochemically activated.[1]

Molecular Structure and Chemical Formula

The fundamental identity of a chemical compound is rooted in its molecular structure and formula. These elements dictate its reactivity, physical properties, and interactions with other molecules.

Chemical Formula and Identifiers

-

IUPAC Name: 2-(2,5-dimethylbenzoyl)benzoic acid[2]

-

Common Synonyms: 2'-Carboxy-2,5-dimethylbenzophenone, 2,5-dimethyl-2'-carboxybenzophenone[2]

Structural Representation

The molecule consists of two benzene rings connected by a ketone bridge. One ring is substituted with a carboxylic acid group at position 1 and the benzoyl group at position 2. The second benzene ring, part of the benzoyl group, is substituted with two methyl groups at its positions 2 and 5.

Below is a DOT language script to generate the 2D chemical structure of 2-(2,5-Dimethylbenzoyl)benzoic acid.

Caption: Friedel-Crafts synthesis of the target compound.

Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on standard Friedel-Crafts acylation procedures.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to handle HCl gas evolution) is charged with anhydrous aluminum chloride and an inert solvent (e.g., dichloromethane or nitrobenzene).

-

Reagent Addition: Phthalic anhydride is added to the stirred suspension. The mixture is cooled in an ice bath.

-

Acylation: p-Xylene is added dropwise from the dropping funnel to the cooled mixture over 30-60 minutes. The reaction is exothermic and the temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., 40-50 °C) for several hours to ensure completion. [5]5. Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation: The resulting solid product is collected by vacuum filtration, washed with cold water, and then a dilute HCl solution to remove any remaining inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Rationale: The choice of aluminum chloride as a catalyst is crucial as it polarizes the C=O bond of the anhydride, generating a highly electrophilic acylium ion intermediate which then attacks the electron-rich p-xylene ring. The reaction workup with acid is necessary to hydrolyze the aluminum-ketone complex and protonate the carboxylate to yield the final carboxylic acid.

Potential Applications

While primarily a research chemical, the structural motifs within 2-(2,5-Dimethylbenzoyl)benzoic acid suggest several areas of application:

-

Chemical Intermediate: Its bifunctional nature (ketone and carboxylic acid) makes it a valuable precursor for synthesizing pharmaceuticals, dyes, and other complex organic molecules. [1]* Polymer Chemistry: As a derivative of benzophenone, it has potential as a photoinitiator for UV curing applications, where it can initiate polymerization reactions upon exposure to UV light. [1]* Materials Science: The aromatic structure may impart specific optical properties, making it a candidate for research in materials science. [1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(2,5-Dimethylbenzoyl)benzoic acid presents the following hazards:

-

H302: Harmful if swallowed. [2][4]* H319: Causes serious eye irritation. [2][4]* H400: Very toxic to aquatic life. [2][4] Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Prevent release to the environment.

Conclusion

2-(2,5-Dimethylbenzoyl)benzoic acid is a well-defined organic compound with a unique molecular architecture. Its synthesis via Friedel-Crafts acylation is a classic and reliable method, yielding a product whose identity can be rigorously confirmed through standard spectroscopic techniques. The presence of multiple functional groups makes it a versatile building block in synthetic chemistry and a compound of interest for applications in polymer and materials science. Proper safety protocols are essential when handling this compound due to its identified hazards.

References

-

PubChem. (n.d.). 2-(2,5-Dimethylbenzoyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-Dimethylbenzoyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Bartleby. (2023). Answered: Compound Name 2-(2,5'-dimethylbenzoyl)- benzoic acid.... Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link] benzoicacidIR.htm

-

CPanel App. (n.d.). Benzoic Acid Ir Spectrum. Retrieved from [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

Sources

- 1. CAS 60288-22-4: 2-(2,5-dimethylbenzoyl)benzoic acid [cymitquimica.com]

- 2. 2-(2,5-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 288085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-(2,4-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 246609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2,5-DIMETHYL-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

synthesis of 2-(2,5-Dimethylbenzoyl)benzoic acid from p-xylene

Technical Whitepaper: Scalable Synthesis of 2-(2,5-Dimethylbenzoyl)benzoic Acid via Friedel-Crafts Acylation

Executive Summary

This technical guide details the synthesis of 2-(2,5-dimethylbenzoyl)benzoic acid, a critical intermediate in the production of 1,4-dimethylanthraquinone and related polynuclear aromatic hydrocarbons. The protocol utilizes a classic Friedel-Crafts acylation between phthalic anhydride and p-xylene, mediated by anhydrous aluminum chloride (

Unlike generic textbook procedures, this guide focuses on process criticality : controlling the highly exothermic formation of the acylium complex, managing the stoichiometric burden of the Lewis acid, and executing a pH-swing purification strategy that eliminates the need for chromatography.

Retrosynthetic Analysis & Strategic Approach

The target molecule features a p-xylene moiety acylated by a phthalic acid derivative. The strategic choice of Friedel-Crafts Acylation is driven by two factors:

-

Regiochemical Fidelity: p-Xylene (

-dimethylbenzene) possesses -

Atom Economy: Phthalic anhydride serves as a "masked" dicarboxylic acid. The reaction opens the anhydride ring, installing the ketone linkage while revealing the carboxylic acid functionality required for subsequent solubility-based purification.

Mechanistic Dynamics

The reaction does not proceed via a simple catalytic cycle.[1][2] It requires stoichiometric quantities of Lewis acid due to product complexation.[1][3]

-

Activation: One equivalent of

coordinates with the carbonyl oxygen of phthalic anhydride, facilitating ring opening to generate a resonance-stabilized acylium ion (electrophile) and an aluminum carboxylate species. -

Electrophilic Attack: The acylium ion attacks the

-system of p-xylene. The methyl groups of xylene are weak activators (ortho/para directors), directing the incoming electrophile to the position ortho to a methyl group. -

Complexation Trap: The resulting ketone product is a Lewis base.[1] It immediately complexes with a second equivalent of

, deactivating the catalyst. This necessitates the use of

Figure 1: Reaction Pathway & Stoichiometric Logic

Caption: Mechanistic flow showing the necessity of dual activation and the aluminum-complex trap.

Optimized Experimental Protocol

Safety Warning:

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Role |

| Phthalic Anhydride | 148.1 | 1.0 | Electrophile Source |

| p-Xylene | 106.17 | 2.5 - 3.0 | Substrate & Solvent* |

| Aluminum Chloride | 133.34 | 2.2 | Lewis Acid (Anhydrous) |

| HCl (conc.) | - | Excess | Quenching Agent |

*Note: Using p-xylene as the solvent ("neat" conditions) avoids halogenated solvents like DCM, improving the green profile and simplifying temperature control.

Step-by-Step Methodology

-

Apparatus Setup:

-

Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails as the slurry thickens), a reflux condenser, and a pressure-equalizing addition funnel.

-

Attach a drying tube (

) to the condenser to exclude atmospheric moisture. -

Connect the outlet to a gas trap (NaOH solution) to neutralize evolved HCl.

-

-

Reagent Charging:

-

Charge the flask with Phthalic Anhydride (0.1 mol) and p-Xylene (0.3 mol) .

-

Begin gentle stirring.[6] The anhydride may not fully dissolve at room temperature (RT).

-

-

Catalyst Addition (Thermodynamic Control):

-

Cool the mixture to

using an ice bath. -

Add powdered anhydrous

(0.22 mol) in small portions over 20–30 minutes. -

Observation: The mixture will turn yellow/brown, and HCl gas evolution will begin. The temperature must be kept

during addition to prevent local overheating and tar formation.

-

-

Reaction Phase:

-

Once addition is complete, allow the mixture to warm to RT.

-

Heat the reaction mixture to 50–60°C for 2–3 hours.

-

Endpoint: Evolution of HCl gas ceases, and the mixture forms a viscous, dark resinous mass (the aluminum complex).

-

-

Quenching (Hydrolysis):

-

Cool the mixture to RT.

-

Pour the reaction mass slowly onto a mixture of crushed ice (200 g) and conc. HCl (20 mL) .

-

Critical Step: Vigorous stirring is required to break up the solid aluminum complex. The product will hydrolyze to the free carboxylic acid.

-

Purification Workflow: The pH-Swing

Direct crystallization is often difficult due to residual p-xylene and unreacted anhydride. A chemical extraction strategy exploits the acidity of the product.[7][8]

Figure 2: Purification Logic

Caption: Workflow for isolating the target acid from neutral organic impurities.

Purification Protocol:

-

Steam Distillation: Perform a steam distillation on the quenched mixture to remove excess p-xylene.

-

Base Extraction:

-

Decant the aqueous layer.[8]

-

Treat the solid residue with 10% Sodium Carbonate (

) solution. Heat gently. -

Chemistry: The target keto-acid dissolves as the sodium salt. Unreacted phthalic anhydride hydrolyzes to disodium phthalate (water-soluble). Tars and non-acidic impurities remain insoluble.

-

-

Filtration: Filter the hot solution to remove insoluble tars.

-

Acidification:

-

Slowly add conc. HCl to the filtrate until pH < 2.

-

The product will precipitate as a white/off-white solid.

-

Note: Phthalic acid (from hydrolyzed anhydride) is more soluble in water than the target product. Washing the precipitate with warm water helps remove phthalic acid contamination.

-

-

Recrystallization: Recrystallize from toluene or dilute acetic acid to obtain analytical grade crystals.

Characterization & Quality Control

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Crude may be slightly yellowish. |

| Melting Point | 138–140°C | Sharp range indicates high purity. |

| Yield | 65–80% | Dependent on moisture control during acylation. |

| IR Spectroscopy | 1680 | Broad OH stretch 2500-3000 |

| 1H NMR | Distinct methyl signals confirm 2,5-substitution. |

References

-

Friedel-Crafts Acylation Mechanism : Master Organic Chemistry. (2018).[9][10] The Mechanism of the Friedel-Crafts Acylation Reaction. Link

-

General Procedure (Toluene Analog) : Organic Syntheses. p-Toluyl-o-benzoic Acid.[8] Coll. Vol. 1, p. 517 (1941). Link

-

Phthalic Anhydride Reactivity : National Institutes of Health (PMC). Mechanochemical Friedel–Crafts acylations. (2019).[11][12] Link

-

Thermodynamic Data : NIST Chemistry WebBook.[13] Benzoic acid, 2,5-dimethyl-. Link

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]

- 6. mccscience.yolasite.com [mccscience.yolasite.com]

- 7. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. brainly.com [brainly.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. d-nb.info [d-nb.info]

- 12. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 2-(2,5-Dimethylbenzoyl)benzoic Acid

This guide provides a comprehensive technical overview for the synthesis of 2-(2,5-Dimethylbenzoyl)benzoic acid, a valuable intermediate in the development of pharmaceuticals and advanced materials.[1] Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic intricacies of the Friedel-Crafts acylation, offers a field-proven experimental protocol, and underscores the critical parameters for a successful and reproducible synthesis.

Strategic Overview: The Significance of 2-(2,5-Dimethylbenzoyl)benzoic Acid and the Elegance of Friedel-Crafts Acylation

2-(2,5-Dimethylbenzoyl)benzoic acid serves as a crucial building block in organic synthesis, primarily due to its bifunctional nature, incorporating both a ketone and a carboxylic acid moiety. This unique structural arrangement allows for a diverse range of subsequent chemical transformations, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity or specific material properties.

The synthesis of this target molecule is elegantly achieved through the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, p-xylene, with an acylating agent, phthalic anhydride, in the presence of a Lewis acid catalyst. The choice of this synthetic route is underpinned by its efficiency and the ready availability of the starting materials.

The Core Mechanism: A Stepwise Causal Analysis

The Friedel-Crafts acylation of p-xylene with phthalic anhydride proceeds through a well-established electrophilic aromatic substitution mechanism. A thorough understanding of each step is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which plays a pivotal role in activating the acylating agent.[2][3]

Generation of the Acylium Ion

The reaction initiates with the coordination of the Lewis acid (AlCl₃) to one of the carbonyl oxygens of phthalic anhydride. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic. Subsequently, the C-O bond within the anhydride ring cleaves, leading to the formation of a highly reactive acylium ion. This resonance-stabilized cation is the key electrophile in this reaction.

Caption: Generation of the acylium ion electrophile.

Electrophilic Aromatic Substitution

The electron-rich p-xylene ring, activated by the two methyl groups, acts as a nucleophile and attacks the electrophilic acylium ion. This attack transiently disrupts the aromaticity of the xylene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Re-aromatization and Product Formation

In the final step, a weak base, typically [AlCl₃(OH)]⁻ formed from traces of moisture or the reaction work-up, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final product, 2-(2,5-dimethylbenzoyl)benzoic acid, complexed with aluminum chloride. The catalyst is then liberated upon aqueous work-up.

Caption: Electrophilic attack and product formation.

Field-Proven Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 14.8 g (0.1 mol) | ≥99% | Sigma-Aldrich |

| p-Xylene | C₈H₁₀ | 106.17 | 21.2 g (25 mL, 0.2 mol) | ≥99% | Sigma-Aldrich |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.3 g (0.22 mol) | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | 6 M | Fisher Scientific |

| Toluene | C₇H₈ | 92.14 | As needed | Reagent Grade | VWR |

| Water | H₂O | 18.02 | As needed | Deionized | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | Granular | Fisher Scientific |

Step-by-Step Methodology

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel. Ensure all glassware is thoroughly dried in an oven prior to use to prevent the decomposition of the aluminum chloride catalyst.

-

Initial Charging: To the reaction flask, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous dichloromethane (50 mL). Stir the suspension.

-

Addition of Reactants: In a separate beaker, dissolve phthalic anhydride (14.8 g, 0.1 mol) in p-xylene (21.2 g, 0.2 mol). Transfer this solution to the dropping funnel.

-

Controlled Addition: Cool the stirred aluminum chloride suspension in an ice-water bath to 0-5 °C. Slowly add the phthalic anhydride/p-xylene solution from the dropping funnel over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C. A color change to a deep red or brown is typically observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).

-

Work-up - Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL) in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas. Perform this in the back of the fume hood.

-

Product Isolation: After the ice has melted, transfer the mixture to a separatory funnel. The organic layer (DCM) contains the product. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification by Recrystallization

The crude product, a pale yellow solid, is purified by recrystallization.

-

Solvent Selection: Toluene is an effective solvent for the recrystallization of 2-(2,5-dimethylbenzoyl)benzoic acid.

-

Procedure: Dissolve the crude solid in a minimal amount of hot toluene. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collection and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Validation

The identity and purity of the synthesized 2-(2,5-Dimethylbenzoyl)benzoic acid should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol [4][5] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 145-147 °C |

| Boiling Point | 442.9 °C at 760 mmHg[6] |

¹³C NMR (CDCl₃): Spectral data should be consistent with the structure, showing characteristic peaks for the aromatic carbons, the two methyl groups, the ketone carbonyl, and the carboxylic acid carbonyl.[4]

GC-MS: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 254, corresponding to the molecular weight of the product.[4]

IR Spectroscopy (KBr): The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the ketone (~1680 cm⁻¹), and the C=O stretch of the carboxylic acid (~1720 cm⁻¹).[4]

Troubleshooting and Field-Proven Insights

-

Low Yield: The primary cause of low yield is often the deactivation of the aluminum chloride catalyst by moisture. Ensuring all glassware is scrupulously dry and using anhydrous solvents is critical.

-

Incomplete Reaction: If the reaction does not go to completion, extending the reaction time at room temperature or gentle heating (to ~40 °C) can be beneficial. However, higher temperatures may lead to side reactions.

-

Purification Challenges: If the product is difficult to crystallize, seeding with a small crystal of pure product or scratching the inside of the flask with a glass rod can induce crystallization. If the product remains oily, it may be necessary to repeat the purification process or consider column chromatography.

Conclusion

The Friedel-Crafts acylation of p-xylene with phthalic anhydride provides a reliable and efficient route to 2-(2,5-dimethylbenzoyl)benzoic acid. By carefully controlling the reaction conditions, particularly the exclusion of moisture, and following a systematic work-up and purification procedure, high yields of a pure product can be consistently obtained. This guide provides the necessary framework for researchers to successfully implement this important synthetic transformation in their own laboratories.

References

-

PubChem. (n.d.). 2,5-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,5-Dimethylbenzoyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation Report - Exp.4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Mesitoic acid. Retrieved from [Link]

-

Stankovic, S., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1320. [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from [Link]

-

YouTube. (2020, April 6). Friedel Crafts Acylation and Alkylation. [Video]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

YouTube. (2022, November 1). Recrystallisation of benzoic acid. [Video]. Retrieved from [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

-

Hayashi, S. (1961). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 39(4-5), 335-343. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Pairs for Benzoic Acid Recrystallization. Retrieved from [Link]

-

Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

Sources

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. d-nb.info [d-nb.info]

- 4. 2-(2,5-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 288085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2,5-DIMETHYL-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

Technical Whitepaper: Spectroscopic Characterization & Structural Dynamics of 2-(2,5-Dimethylbenzoyl)benzoic Acid

[1][2][3]

Executive Summary

2-(2,5-Dimethylbenzoyl)benzoic acid is a critical intermediate in the industrial synthesis of polycyclic aromatic hydrocarbons, specifically 1,4-dimethylanthraquinone.[1][2][3] For researchers in drug development and dye chemistry, accurate characterization of this molecule is complicated by ring-chain tautomerism .[1][2][3]

This guide moves beyond simple peak listing. It provides a mechanistic framework for interpreting spectroscopic data (IR, NMR, MS) by acknowledging the dynamic equilibrium between the open keto-acid form and the cyclic lactol (pseudo-acid) form .[1][2][3] Understanding this duality is essential for reaction monitoring and purity assessment.[1][2]

Molecular Architecture & Tautomeric Equilibrium[1][2][3]

In the solid state and non-polar solvents, ortho-benzoylbenzoic acids often favor the cyclic lactol form (3-hydroxyphthalide).[1][2][3] However, in polar aprotic solvents (like DMSO-d6) used for NMR, the equilibrium shifts toward the open keto-acid.[1][2]

Structural Dynamics Diagram[1][2][3]

The following diagram illustrates the Friedel-Crafts synthesis and the subsequent tautomeric equilibrium.

Caption: Synthesis pathway showing the critical equilibrium between the open keto-acid and cyclic lactol forms.

Synthetic Pathway & Purification Protocol[1][2][3][4]

To ensure the validity of spectroscopic data, the sample must be free of aluminum salts and unreacted phthalic anhydride.[1][2]

Synthesis (Friedel-Crafts Acylation)[1][2][3][4][5]

-

Reagents: Phthalic Anhydride (1.0 eq), p-Xylene (excess/solvent), AlCl3 (2.2 eq).[1][2][3]

-

Mechanism: Electrophilic aromatic substitution.[1][2][3][4][5] The acylium ion attacks p-xylene at the 2-position (ortho to a methyl group).[1][2][3]

Purification (Self-Validating Protocol)

This protocol ensures the removal of neutral impurities (unreacted xylene/anhydride) and aluminum salts.[1][2][3]

-

Quenching: Pour reaction mixture into ice/HCl. (Hydrolyzes aluminum complex).[1][2][3]

-

Steam Distillation: Remove excess p-xylene.

-

Alkaline Extraction (Critical Step): Dissolve residue in 10% Na2CO3.[1][2][3]

-

Acidification: Slowly add HCl to the filtrate. The product precipitates as a white solid.[1][2][3]

Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

The IR spectrum is the primary tool for determining the tautomeric state in the solid phase.[1][2][3]

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Insight |

| O-H Stretch | 2500–3300 (Broad) | Carboxylic Acid | Indicates the Open Form .[1][2][3] A sharp peak at ~3350 suggests the Cyclic Lactol form.[1][2][3] |

| C=O (Acid) | 1680–1700 | C=O[1][2][3] Stretch | Typical dimerized acid carbonyl. |

| C=O[1][2][3] (Ketone) | 1660–1670 | Diaryl Ketone | Key Indicator. Presence confirms the Open Form.[1][2][3] Absence suggests cyclization. |

| C=C Aromatic | 1580–1600 | Ring Breathing | Conjugation with carbonyls increases intensity.[1][2][3] |

| C-H (Aliphatic) | 2920, 2960 | Methyl Stretch | Confirms presence of dimethyl substituents.[1][2][3] |

Expert Note: If your spectrum shows a single high-frequency carbonyl peak around 1735–1750 cm⁻¹ , your sample has crystallized as the cyclic pseudo-acid (phthalide) .[1][2][3] Recrystallization from polar solvents often restores the open form signature.[1][2][3]

Proton NMR (1H NMR)

Solvent: DMSO-d6 (Favors Open Form) Frequency: 400 MHz[1][2][3]

The molecule possesses two distinct aromatic systems: the Phthaloyl ring (ABCD pattern) and the Xylyl ring (1,2,4-substitution pattern relative to the benzoyl attachment).[1][2][3]

| Shift (δ ppm) | Integration | Multiplicity | Assignment | Structural Justification |

| 12.80 | 1H | Broad Singlet | -COOH | Acidic proton.[1][2][3] Disappears with D2O shake. |

| 7.90 | 1H | Doublet (d) | Phthaloyl H-6 | Ortho to -COOH.[1][2][3] Deshielded by carbonyl anisotropy.[1][2][3] |

| 7.50 – 7.70 | 2H | Multiplet (m) | Phthaloyl H-4, H-5 | Meta/Para protons on the benzoic acid ring.[1][2][3] |

| 7.35 | 1H | Doublet (d) | Phthaloyl H-3 | Ortho to Ketone C=O.[1][2][3] |

| 7.15 | 1H | Singlet (s) | Xylyl H-3 | Diagnostic: Isolated proton between C2-Benzoyl and C4-Methyl.[1][2][3] |

| 7.05 | 1H | Doublet (d) | Xylyl H-5 | Vicinal coupling with H-6.[1][2][3] |

| 6.95 | 1H | Doublet (d) | Xylyl H-6 | Vicinal coupling with H-5.[1][2][3] |

| 2.35 | 3H | Singlet (s) | C5-CH3 | Methyl meta to carbonyl.[1][2][3] |

| 2.15 | 3H | Singlet (s) | C2-CH3 | Methyl ortho to carbonyl.[1][2][3] Shielded slightly by steric twisting.[1][2] |

Mass Spectrometry (MS)

Technique: EI (Electron Impact) or ESI (Electrospray)[1][2][3]

-

Diagnostic Fragmentation:

Quality Control & Troubleshooting

When analyzing this compound, three common failure modes occur. Use this logic tree to diagnose:

Caption: Logic flow for diagnosing common impurities based on melting point deviations.

References

-

Synthesis & Properties: PubChem Compound Summary for CID 288085, 2-(2,5-Dimethylbenzoyl)benzoic acid. National Center for Biotechnology Information (2024).[1][2] Link[1][2][3]

-

Friedel-Crafts Mechanism: Haynes, R. K.[1][2][3] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2] (Standard reference for acylation mechanisms).

-

Tautomerism in Benzoylbenzoic Acids: Jones, P. R.[1][2][3] "The Tautomerism of o-Benzoylbenzoic Acids." Chemical Reviews, 63(5), 461–487.[1][2] (Explains the lactol/keto-acid equilibrium).

-

Spectral Database: NIST Mass Spectrometry Data Center.[1][2][3][6] Benzoic acid, 2-(2,5-dimethylbenzoyl)-.[1][2][3][7] Link

Sources

- 1. 2-(2,5-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 288085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride - Google Patents [patents.google.com]

- 3. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-(2,5-Dimethylbenzoyl)benzoic acid

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-(2,5-Dimethylbenzoyl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this complex molecule. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules.[1] The principle lies in the interaction of the magnetic moments of ¹³C nuclei with an external magnetic field.[2] As each carbon atom in a unique electronic environment resonates at a distinct frequency, a ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms within a molecule.[3] For 2-(2,5-Dimethylbenzoyl)benzoic acid, a molecule with multiple aromatic and carbonyl functionalities, ¹³C NMR is indispensable for unambiguous structural verification.

Molecular Structure and Carbon Environments

2-(2,5-Dimethylbenzoyl)benzoic acid (C₁₆H₁₄O₃) possesses a complex structure with two aromatic rings and two carbonyl groups. Due to the lack of molecular symmetry, all 16 carbon atoms are chemically non-equivalent and are expected to produce 16 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum and Signal Assignment

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms and anisotropic effects from π systems cause significant deshielding, resulting in a downfield shift (higher ppm values). Based on established chemical shift ranges and data from analogous compounds such as benzoic acid and dimethyl-substituted benzene rings, a predicted ¹³C NMR spectrum for 2-(2,5-Dimethylbenzoyl)benzoic acid is presented below.[4][5][6]

Predicted Chemical Shift Data

| Assigned Carbon | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |

| C=O (Ketone) | ~196 | The ketone carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. |

| C=O (Carboxylic Acid) | ~168 | The carboxylic acid carbonyl carbon is also deshielded, though typically found slightly upfield compared to a ketone.[5][6] |

| Aromatic C (quaternary, attached to COOH) | ~138 | This carbon is deshielded by the attached electron-withdrawing carboxylic acid group. |

| Aromatic C (quaternary, attached to C=O) | ~137 | The electron-withdrawing ketone group deshields this quaternary carbon. |

| Aromatic C (quaternary, attached to CH₃) | ~135 | Alkyl groups on an aromatic ring cause a downfield shift for the attached carbon. |

| Aromatic C (quaternary, attached to CH₃) | ~134 | Similar to the other methyl-substituted aromatic carbon. |

| Aromatic CH | ~132-125 | The chemical shifts of the aromatic CH carbons are influenced by the positions of the various substituents on the two rings. |

| CH₃ (Methyl) | ~21 | The methyl carbons are sp³ hybridized and are found in the upfield region of the spectrum, typical for alkyl groups.[7] |

| CH₃ (Methyl) | ~20 | The two methyl groups are in slightly different environments and are expected to have distinct chemical shifts. |

Note: These are predicted values and may vary slightly from experimental data.

Visualizing the Molecular Structure and Carbon Environments

The following diagram illustrates the unique carbon environments in 2-(2,5-Dimethylbenzoyl)benzoic acid.

Caption: Molecular structure of 2-(2,5-Dimethylbenzoyl)benzoic acid.

Experimental Protocol for ¹³C NMR Acquisition

A meticulously executed experimental protocol is crucial for obtaining a high-quality ¹³C NMR spectrum. This protocol is designed to be a self-validating system, ensuring data integrity.

I. Sample Preparation

-

Weighing the Sample: Accurately weigh 50-100 mg of 2-(2,5-Dimethylbenzoyl)benzoic acid.[8] A higher concentration is generally better for the less sensitive ¹³C nucleus.[9][10]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[4] Ensure the sample is fully soluble in the chosen solvent.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8]

-

Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[4][6]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to maximize magnetic field homogeneity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C experiment.

-

Pulse Sequence: A standard 90° pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[9]

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Experimental Workflow Diagram

Caption: Workflow for ¹³C NMR analysis.

Advanced Techniques for Signal Assignment

For a molecule of this complexity, one-dimensional ¹³C NMR may not be sufficient for unambiguous assignment of all signals, particularly within the crowded aromatic region. Two-dimensional NMR techniques are invaluable for this purpose.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon signals with the signals of directly attached protons, allowing for the definitive assignment of all protonated carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between carbons and protons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

-

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups based on the phase of their signals, while quaternary carbons are absent.[11]

Conclusion

The ¹³C NMR analysis of 2-(2,5-Dimethylbenzoyl)benzoic acid is a multifaceted process that requires a solid understanding of NMR principles, meticulous experimental technique, and the application of advanced spectral interpretation methods. This guide provides a robust framework for researchers to approach this analysis with confidence. The predicted spectrum and detailed protocol serve as a valuable reference for the structural elucidation and quality control of this and structurally related compounds in a research and development setting.

References

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]

-

Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Available at: [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Available at: [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Available at: [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Available at: [Link]

-

2-(2,5-Dimethylbenzoyl)benzoic acid. (n.d.). PubChem. Available at: [Link]

-

Principles of ¹³C NMR Spectroscopy. (2021, April 6). Chemistry LibreTexts. Available at: [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Available at: [Link]

-

Carbon-13 N.M.R. chemical shifts and rotational barriers of para-substituted N,N-dimethylbenzamides. (2025, August 4). ResearchGate. Available at: [Link]

-

Sample Preparation. (n.d.). UCL Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Available at: [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). Available at: [Link]

-

NMR Sample Requirements and Preparation. (n.d.). University of Delaware Department of Chemistry and Biochemistry. Available at: [Link]

-

Interpreting the Carbon-13 NMR spectrum of 1,3-dimethylbenzene. (n.d.). Doc Brown's Chemistry. Available at: [Link]

-

Sample Preparation and Positioning - NMR. (n.d.). Available at: [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. (n.d.). The Journal of Physical Chemistry A. Available at: [Link]

-

13C-NMR. (n.d.). Available at: [Link]

-

Uses of 13C NMR Spectroscopy. (n.d.). Fiveable Organic Chemistry. Available at: [Link]

-

CASPRE - 13 C NMR Predictor. (n.d.). Available at: [Link]

-

NMR Sample Preparation. (n.d.). Available at: [Link]

-

Benzoic acid, 2,5-dimethyl-. (n.d.). NIST WebBook. Available at: [Link]

-

Carbon-13 NMR Spectroscopy Explained. (2023, December 10). YouTube. Available at: [Link]

-

13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 11. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to the Solubility of 2-(2,5-Dimethylbenzoyl)benzoic Acid in Organic Solvents

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties, solubility is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility of 2-(2,5-Dimethylbenzoyl)benzoic acid in organic solvents.

The methodologies and principles discussed herein are designed to equip researchers with the necessary tools and knowledge to accurately assess the solubility of 2-(2,5-Dimethylbenzoyl)benzoic acid and other analogous compounds, thereby facilitating informed decisions in the drug development pipeline.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For 2-(2,5-Dimethylbenzoyl)benzoic acid, several structural features influence its solubility in organic solvents:

-

The Carboxylic Acid Group (-COOH): This functional group is polar and can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding, such as alcohols (e.g., methanol, ethanol), are expected to be effective at solvating this part of the molecule.[2]

-

The Benzoyl Moiety: The two aromatic rings and the ketone group contribute to the molecule's non-polar character through van der Waals forces and pi-pi stacking interactions. Aromatic solvents like toluene and non-polar solvents are likely to interact favorably with this part of the structure.

-

The Dimethyl Groups: The two methyl groups on the benzoyl ring further enhance the lipophilicity and steric bulk of the molecule, favoring solubility in non-polar, aprotic solvents.

Based on these features, we can anticipate the following solubility trends for 2-(2,5-Dimethylbenzoyl)benzoic acid:

-

High Solubility: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the polar and non-polar regions of the molecule. For a similar compound, 4-(phenylcarbonyl)benzoic acid, the solubility is approximately 10 mg/mL in DMSO and 30 mg/mL in DMF.[3]

-

Good Solubility: In alcohols such as ethanol and methanol, due to hydrogen bonding with the carboxylic acid group.[2]

-

Moderate to Good Solubility: In ketones (e.g., acetone) and esters (e.g., ethyl acetate), which are polar aprotic solvents.

-

Moderate Solubility: In halogenated solvents like dichloromethane and chloroform.

-

Lower Solubility: In non-polar aliphatic hydrocarbons like hexane, where the primary interactions would be with the non-polar parts of the molecule, but the polar carboxylic acid group would be less favorably solvated.

Quantitative Solubility Data (A Case Study with Benzoic Acid)

As specific quantitative solubility data for 2-(2,5-Dimethylbenzoyl)benzoic acid is not available, the following table presents the solubility of its parent compound, benzoic acid, in a range of common organic solvents. This data serves as a valuable reference point and illustrates the impact of solvent polarity on the solubility of an aromatic carboxylic acid.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 23 | 71.5 |

| Ethanol | 19.2 | 52.4 |

| Acetone | - | Soluble |

| Benzene | - | Soluble |

| Carbon Tetrachloride | - | Soluble |

| Chloroform | - | Soluble |

| Ethyl Ether | - | Soluble |

| Hexane | - | Soluble |

Note: The term "Soluble" indicates that while specific quantitative data at a given temperature was not cited in the source, these solvents are generally recognized as effective for benzoic acid.[4] The data clearly shows that polar protic solvents like methanol and ethanol are excellent solvents for benzoic acid.[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a fundamental thermodynamic parameter. The shake-flask method is a widely recognized and reliable technique for its determination.[6][7] This protocol outlines a self-validating system for obtaining accurate and reproducible solubility data for 2-(2,5-Dimethylbenzoyl)benzoic acid.

Diagram of the Experimental Workflow

Caption: Workflow for the determination of solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(2,5-Dimethylbenzoyl)benzoic acid to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

To each vial, add a precise volume (e.g., 5 mL) of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the exact time should be determined by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved compound remains constant.[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a glass syringe.

-

Immediately filter the sample through a solvent-resistant syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method. A reverse-phase HPLC method with UV detection is suitable for this compound.

-

Suggested HPLC Conditions (Adaptable):

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric or formic acid). The exact ratio should be optimized to achieve good peak shape and retention time.[8]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a wavelength around 230-280 nm is expected for this class of compounds).

-

Injection Volume: 10-20 µL

-

-

-

Data Analysis:

-

Prepare a series of standard solutions of 2-(2,5-Dimethylbenzoyl)benzoic acid of known concentrations in the mobile phase.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of 2-(2,5-Dimethylbenzoyl)benzoic acid in the organic solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-(2,5-Dimethylbenzoyl)benzoic acid in organic solvents. While specific quantitative data for this compound remains to be experimentally determined, the theoretical principles and the detailed shake-flask methodology presented here offer a robust approach for researchers in drug development and related fields. The use of benzoic acid as a proxy for quantitative discussion highlights the expected solubility trends and provides a valuable point of comparison. Accurate solubility data is a cornerstone of successful drug formulation and development, and the application of the principles and protocols outlined in this guide will enable scientists to generate the reliable data needed to advance their research.

References

-

(Author), (Year). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]

-

(Author), (Year). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (Journal Name). [Link]

-

Tighrine, A., Amir, Y., & Mamou, M. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. [Link]

-

PubChem. (Year). 2-(2,5-Dimethylbenzoyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

(Author), (Year). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]

-

BioAssay Systems. (Year). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

(Author), (Year). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]

-

(Author), (Year). Solubility comparison in dichloromethane. ResearchGate. [Link]

-

SIELC Technologies. (2018). Benzoic acid, 2,5-dimethyl-. SIELC Technologies. [Link]

-

(Author), (Year). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

HELIX Chromatography. (Year). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

-

(Author), (Year). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

-

Wikipedia. (Year). Benzoic acid. Wikipedia. [Link]

-

PubChem. (Year). 2,5-Dimethylbenzoic acid. National Center for Biotechnology Information. [Link]

-

(Author), (Year). Solvent Miscibility Table. (Source). [Link]

Sources

- 1. CAS 60288-22-4: 2-(2,5-dimethylbenzoyl)benzoic acid [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Benzoic acid, 2,5-dimethyl- | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Chemical Reactivity of 2-(2,5-Dimethylbenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-(2,5-Dimethylbenzoyl)benzoic acid (DMBA), a versatile synthetic intermediate. The document elucidates the structural features that govern its reactivity, including the interplay of the carboxylic acid and ketone functionalities, as well as the influence of the sterically hindered and electron-rich 2,5-dimethylbenzoyl moiety. Key transformations, including esterification, amidation, intramolecular cyclization to form anthraquinone derivatives, and potential electrophilic aromatic substitution reactions, are discussed in detail. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and practical guidance for the utilization of this compound in various synthetic endeavors.

Introduction: Unveiling the Molecular Architecture

2-(2,5-Dimethylbenzoyl)benzoic acid, with the CAS number 60288-22-4, is an organic compound characterized by a benzoic acid core substituted at the 2-position with a 2,5-dimethylbenzoyl group.[1][2] This unique arrangement of functional groups—a carboxylic acid and a diaryl ketone—within a sterically demanding environment dictates its chemical behavior and opens avenues for a range of chemical transformations. The molecule possesses a molecular formula of C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol .[1]

Table 1: Physicochemical Properties of 2-(2,5-Dimethylbenzoyl)benzoic acid

| Property | Value | Source |

| CAS Number | 60288-22-4 | |

| Molecular Formula | C₁₆H₁₄O₃ | |

| Molecular Weight | 254.28 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. |

The strategic placement of the bulky dimethylbenzoyl group ortho to the carboxylic acid introduces significant steric hindrance, which can influence the accessibility and reactivity of the carboxyl group. Conversely, the electron-donating nature of the two methyl groups on the benzoyl ring can impact the electronic properties of the ketone and the aromatic system. Understanding this structural interplay is paramount for predicting and controlling the outcomes of its chemical reactions.

Synthesis of the Core Scaffold: Friedel-Crafts Acylation

The primary and most industrially viable method for the synthesis of 2-(2,5-dimethylbenzoyl)benzoic acid involves the Friedel-Crafts acylation of p-xylene with phthalic anhydride. This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

The causality behind this experimental choice lies in the electrophilic nature of the Friedel-Crafts reaction. Phthalic anhydride, in the presence of AlCl₃, forms a highly reactive acylium ion intermediate. The electron-rich p-xylene then acts as a nucleophile, attacking the acylium ion to form the desired product. The regioselectivity of the reaction is directed by the ortho, para-directing nature of the methyl groups on p-xylene.

Caption: Synthesis of DMBA via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 2-(2,5-Dimethylbenzoyl)benzoic acid

This protocol is adapted from established procedures for the synthesis of 2-aroylbenzoic acids.[3]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.).

-

Solvent and Reactant Addition: To the flask, add anhydrous p-xylene (3-5 eq.) as the solvent and reactant.

-

Addition of Phthalic Anhydride: Cool the mixture in an ice bath and slowly add phthalic anhydride (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and precipitate the product.

-

Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water, and then a dilute solution of sodium bicarbonate to remove any unreacted phthalic anhydride. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Key Chemical Reactivities

The dual functionality of 2-(2,5-dimethylbenzoyl)benzoic acid provides a rich landscape for chemical transformations. The reactivity can be broadly categorized into reactions involving the carboxylic acid group and reactions involving the aromatic rings and the ketone moiety.

Reactions of the Carboxylic Acid Group

The carboxylic acid group of DMBA can be readily converted to its corresponding ester. This transformation is often a crucial step in multi-step syntheses to protect the acidic proton or to modify the solubility and electronic properties of the molecule. The Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method.

However, the steric hindrance imposed by the ortho-2,5-dimethylbenzoyl group can significantly retard the rate of esterification. To overcome this, more forcing conditions or alternative esterification methods may be necessary.

Caption: General Esterification of DMBA.

Experimental Protocol: Fischer Esterification of a Hindered Benzoic Acid

This is a general protocol that may require optimization for DMBA.[4][5][6]

-

Reaction Setup: To a solution of 2-(2,5-dimethylbenzoyl)benzoic acid (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).

-

Heating: Heat the mixture to reflux for several hours to overnight. The reaction progress should be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel.

The formation of amides from DMBA is another important transformation, particularly in the context of drug discovery, as the amide bond is a cornerstone of many biologically active molecules. Direct condensation of the carboxylic acid with an amine is challenging and typically requires high temperatures, which can lead to side reactions. Therefore, the use of coupling agents is the preferred method.

Common coupling agents such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) activate the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of coupling agent and reaction conditions can be critical to achieving high yields, especially given the steric hindrance around the carboxyl group.[7][8][9]

Experimental Protocol: Amidation using a Coupling Agent

-

Activation: To a solution of 2-(2,5-dimethylbenzoyl)benzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add the coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

-

Reaction: Continue stirring at room temperature until the reaction is complete as monitored by TLC.

-

Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. The organic layer is then dried, filtered, and concentrated. The crude amide is purified by column chromatography or recrystallization.

Intramolecular Cyclization: A Gateway to Anthraquinones

One of the most significant reactions of 2-(2,5-dimethylbenzoyl)benzoic acid is its acid-catalyzed intramolecular cyclization to form 1,4-dimethylanthraquinone. This transformation proceeds via an intramolecular Friedel-Crafts acylation mechanism, where the carboxylic acid is converted to an acylium ion that then attacks the electron-rich dimethyl-substituted aromatic ring. This reaction is a powerful tool for the synthesis of substituted anthraquinones, which are important precursors for dyes, pigments, and biologically active compounds.

Caption: Mechanism of Anthraquinone Formation.

Experimental Protocol: Synthesis of 1,4-Dimethylanthraquinone

-

Reaction Setup: In a round-bottom flask, carefully add 2-(2,5-dimethylbenzoyl)benzoic acid to concentrated sulfuric acid at room temperature with stirring.

-

Heating: Heat the mixture to 100-120 °C for 1-2 hours. The color of the solution will typically darken.

-

Precipitation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude 1,4-dimethylanthraquinone can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Electrophilic Aromatic Substitution: Modifying the Aromatic Rings

The two aromatic rings in 2-(2,5-dimethylbenzoyl)benzoic acid exhibit different susceptibilities to electrophilic aromatic substitution (EAS).

-

The Benzoic Acid Ring: The carboxylic acid group and the benzoyl group are both deactivating and meta-directing. Therefore, electrophilic substitution on this ring will be disfavored and, if it occurs, will be directed to the position meta to both groups.

-

The 2,5-Dimethylbenzoyl Ring: The two methyl groups are activating and ortho, para-directing. This ring is therefore more susceptible to electrophilic attack. The incoming electrophile will be directed to the positions ortho and para to the methyl groups.

Reactions such as nitration and halogenation can potentially be carried out on the more activated dimethyl-substituted ring under carefully controlled conditions. For instance, radical bromination of 2,5-dimethylbenzoic acid has been reported, suggesting that the benzylic positions can also be functionalized.[10][11]

Conceptual Workflow for Selective EAS:

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with the protons on the dimethyl-substituted ring appearing at slightly different chemical shifts due to the electronic effects of the methyl groups. The two methyl groups should appear as singlets in the aliphatic region. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 16 carbon atoms. The carbonyl carbons of the ketone and the carboxylic acid will appear at characteristically downfield chemical shifts (>160 ppm). The aromatic region will display a complex set of signals corresponding to the substituted and unsubstituted carbons of the two benzene rings. A ¹³C NMR spectrum has been reported for this compound, confirming its structure.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will be observed around 1700 cm⁻¹, and the ketone C=O stretch will appear at a slightly lower wavenumber, typically 1680-1660 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 254). Fragmentation patterns can provide further structural information. Mass spectrometry data for this compound is available.[1]

Applications and Future Perspectives

2-(2,5-Dimethylbenzoyl)benzoic acid serves as a valuable building block in several areas:

-

Dye and Pigment Synthesis: As demonstrated, its facile cyclization to form substituted anthraquinones makes it a key intermediate in the synthesis of a wide range of colorants.

-

Medicinal Chemistry: The benzophenone and benzoic acid moieties are present in numerous biologically active compounds. The ability to functionalize this scaffold through the reactions described above allows for the generation of diverse libraries of compounds for drug discovery programs.

-

Polymer Chemistry: Aromatic diacids and their derivatives are important monomers for the synthesis of high-performance polymers such as polyamides and polyesters.

The unique combination of steric and electronic properties in 2-(2,5-dimethylbenzoyl)benzoic acid continues to make it an attractive starting material for the synthesis of complex organic molecules. Future research may focus on the development of more efficient and selective methods for its functionalization, particularly in the area of catalytic C-H activation to further expand its synthetic utility.

References

-

PubChem. 2-(2,5-Dimethylbenzoyl)benzoic acid. [Link]

-

PrepChem. Preparation of 2-benzoylbenzoic acid. [Link]

- Google Patents. US4431840A - Process for preparing 2-benzoylbenzoic acids.

-

Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

- Google Patents.

-

YouTube. Benzoic Acid + Methylamine = ?? (Amide Reaction). [Link]

-

University of Toronto. Lab5 procedure esterification. [Link]

-

ResearchGate. Radical bromination of 2,5-dimethyl benzoic acid. [Link]

-

ResearchGate. Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

ChemRxiv. Photochemical bromination of 2,5-dimethylbenzoic acid. [Link]

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

-

Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

-

SciSpace. Synthesis of Polyimides in the Melt of Benzoic Acid. [Link]

-

YouTube. Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. [Link]

- Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.

Sources

- 1. 2-(2,5-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 288085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Discovery and History of 2-(2,5-Dimethylbenzoyl)benzoic Acid

This guide provides a comprehensive overview of the discovery, synthesis, and historical context of 2-(2,5-Dimethylbenzoyl)benzoic acid, a key intermediate in the synthesis of various chemical compounds, particularly dyes and pigments. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development.

Executive Summary